![molecular formula C17H24O2 B13786943 1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone CAS No. 97234-38-3](/img/structure/B13786943.png)
1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone is an organic compound characterized by a cyclopentyl ring substituted with a hydroxy-butyl group and a phenyl-ethanone moiety
Métodos De Preparación
The synthesis of 1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 1-bromo-1-phenyl-ethane in the presence of a base, followed by the addition of 1-butanol under acidic conditions to introduce the hydroxy-butyl group. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include oxidized or reduced derivatives and substituted phenyl compounds.
Aplicaciones Científicas De Investigación
1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials and chemical processes, including catalysts and polymers.
Mecanismo De Acción
The mechanism by which 1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone exerts its effects depends on its interactions with molecular targets. The hydroxy and phenyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes .
Comparación Con Compuestos Similares
Similar compounds to 1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone include:
Cyclopentyl derivatives: Compounds with cyclopentyl rings substituted with various functional groups.
Phenyl-ethanone derivatives: Compounds with phenyl-ethanone moieties and different substituents on the phenyl ring.
Hydroxy-butyl derivatives: Compounds with hydroxy-butyl groups attached to different core structures.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
97234-38-3 |
|---|---|
Fórmula molecular |
C17H24O2 |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-[1-(1-hydroxybutyl)cyclopentyl]-2-phenylethanone |
InChI |
InChI=1S/C17H24O2/c1-2-8-15(18)17(11-6-7-12-17)16(19)13-14-9-4-3-5-10-14/h3-5,9-10,15,18H,2,6-8,11-13H2,1H3 |
Clave InChI |
PQORQXIDHJKRBM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1(CCCC1)C(=O)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B13786871.png)
![1-[(2S,5R)-2,5-dimethyl-4-pyridin-2-ylpiperazin-1-yl]-2-hydroxy-2,2-diphenylethanone](/img/structure/B13786883.png)
![Aluminum, tris[5-amino-4-hydroxy-3-(phenylazo)-2,7-naphthalenedisulfonato(2-)]di-](/img/structure/B13786887.png)
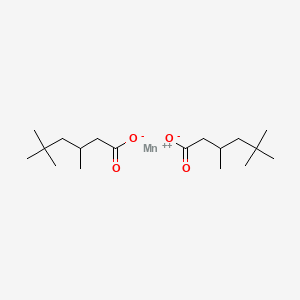
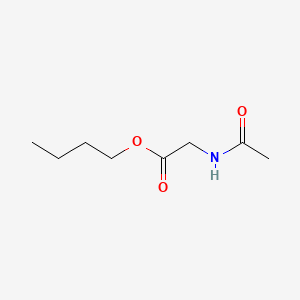
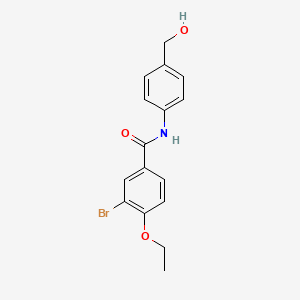

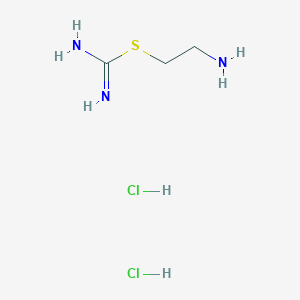
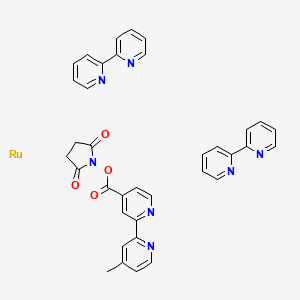


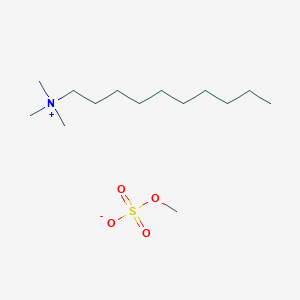
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
